molecular formula C19H31NO3 B4942443 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine

Cat. No. B4942443
M. Wt: 321.5 g/mol
InChI Key: GOJKJJIIICGBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several scientific research studies.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it has been suggested that the compound acts by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its low toxicity profile. This makes it a suitable candidate for further development as a drug candidate. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine. One potential direction is to investigate its potential as a drug candidate for the treatment of pain and inflammation. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects. Finally, additional research could be conducted to develop new synthesis methods for this compound that could improve its yield and solubility.
Conclusion:
In conclusion, 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicinal chemistry and has been shown to possess anti-inflammatory and analgesic properties. While there are limitations to using this compound in lab experiments, its low toxicity profile makes it a potential candidate for further development. Future research could focus on developing new synthesis methods and investigating its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-(2-tert-butyl-5-methylphenoxy)ethanol with morpholine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been used in various scientific research studies due to its potential applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

4-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-16-5-6-17(19(2,3)4)18(15-16)23-14-13-22-12-9-20-7-10-21-11-8-20/h5-6,15H,7-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJKJJIIICGBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine

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